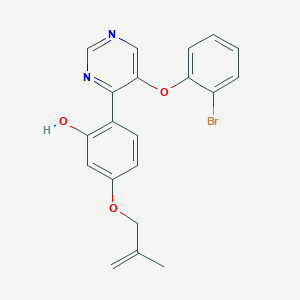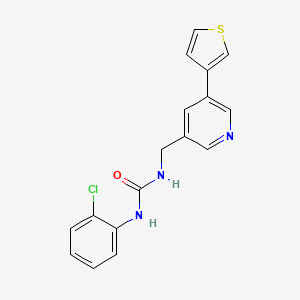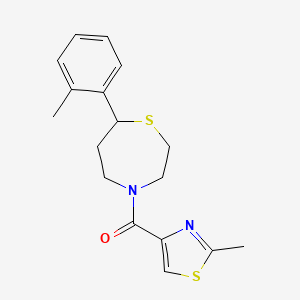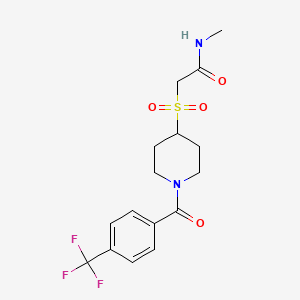
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a synthetic molecule that belongs to the family of pyrimidine derivatives, and it has been found to possess several biological activities that make it an attractive candidate for further research.
Applications De Recherche Scientifique
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been extensively studied for its potential applications in various fields. In the field of medicine, 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been found to possess antitumor, anti-inflammatory, and antioxidant properties. Studies have shown that 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol inhibits the growth of cancer cells, reduces inflammation, and protects cells from oxidative stress. 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In addition to its medical applications, 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has also been studied for its potential use in the field of agriculture. Studies have shown that 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides and fungicides.
Mécanisme D'action
The mechanism of action of 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been found to inhibit the activity of acetylcholinesterase, as mentioned earlier, as well as the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been found to have several biochemical and physiological effects. Studies have shown that 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has also been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been found to protect cells from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity and yield. 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments.
Orientations Futures
There are several future directions for research on 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol. One area of research could be the development of new drugs based on the structure of 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol for the treatment of cancer and other diseases. Another area of research could be the investigation of the insecticidal and fungicidal properties of 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol for the development of new pesticides and fungicides. Further research is also needed to fully understand the mechanism of action of 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol and its potential interactions with other molecules and pathways.
Méthodes De Synthèse
The synthesis of 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol involves the reaction of 2-bromo-5-nitrophenol with 4-chloropyrimidine in the presence of a base, followed by reduction of the nitro group and substitution of the resulting amino group with 2-methylallyl bromide. The final product is obtained after purification using column chromatography. The synthesis of 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol has been optimized to yield high purity and yield, making it suitable for various research applications.
Propriétés
IUPAC Name |
2-[5-(2-bromophenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-13(2)11-25-14-7-8-15(17(24)9-14)20-19(10-22-12-23-20)26-18-6-4-3-5-16(18)21/h3-10,12,24H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOAIPIXEBZREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)


![1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine](/img/structure/B2787094.png)



![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)
![[4-(1,2,4-Oxadiazol-3-yl)phenyl]methanol](/img/structure/B2787102.png)
![Cyclopropyl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2787104.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)
![1-Fluorobicyclo[3.3.1]nonan-3-one](/img/structure/B2787106.png)